2-cyclopentyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide
Description
Properties
IUPAC Name |
2-cyclopentyl-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-11(2)13(10-18-15-7-8-16-18)17-14(19)9-12-5-3-4-6-12/h7-8,11-13H,3-6,9-10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSELDKUVWCFRQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)CC2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide typically involves multiple steps, starting with the preparation of the cyclopentyl and triazole moieties. The cyclopentyl group can be synthesized through a cyclization reaction of a suitable precursor, while the triazole ring can be formed via a [3+2] cycloaddition reaction, often referred to as the Huisgen cycloaddition.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactions under controlled conditions to ensure purity and yield. The process would require the use of specialized equipment and adherence to safety protocols to handle potentially hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions can vary widely, but they typically include derivatives with altered functional groups or structural modifications that can be further utilized in research or industrial applications.
Scientific Research Applications
2-cyclopentyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide has several scientific research applications:
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a tool in biological studies to understand molecular interactions and pathways.
Medicine: : Potential therapeutic applications could be explored, particularly in the development of new drugs.
Industry: : The compound's unique properties may be harnessed for various industrial processes.
Mechanism of Action
The mechanism by which 2-cyclopentyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, but it may involve binding to receptors or enzymes, thereby modulating biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- The target compound and 6a-m analogs share the acetamide-triazole backbone but differ in substituents. The cyclopentyl group in the target compound likely increases steric bulk and lipophilicity compared to the naphthyloxy groups in 6a-m .
- 6b and 6c incorporate nitro groups on the phenyl ring, which may enhance electronic effects (e.g., electron-withdrawing properties) compared to the target compound’s alkyl substituents .
- The compound from features an N,O-bidentate directing group, highlighting the versatility of amide derivatives in coordination chemistry, whereas the triazole in the target compound could serve a similar role .
Spectroscopic and Functional Group Analysis
Table 2: Spectral Data Comparison
Key Observations :
- The C=O stretch in IR spectra for acetamide derivatives consistently appears near 1670–1682 cm⁻¹ , confirming the amide functionality .
- Triazole protons in 6a-m resonate at δ 8.3–8.4 ppm , while the NH proton in 6b and 6c appears downfield (~10.8–11.0 ppm) due to nitro group electron withdrawal . The target compound’s NH is expected to exhibit similar deshielding.
- ’s compound shows an NH-triazole proton at δ 13.0 ppm , suggesting distinct electronic environments depending on substitution patterns .
Biological Activity
2-Cyclopentyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide is a compound of interest due to its structural features that incorporate a 1,2,3-triazole moiety. This compound has been synthesized and evaluated for its biological activities, particularly in the context of medicinal chemistry and pharmacology. The triazole ring is known for conferring various biological properties, including antimicrobial, antifungal, and anticancer activities.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the use of azide and alkyne components through a click chemistry approach. This method allows for the formation of the triazole ring under mild conditions, which is advantageous for preserving the integrity of sensitive functional groups in the molecule.
Antimicrobial Properties
Research indicates that compounds containing 1,2,3-triazoles exhibit significant antimicrobial activity. For instance, studies have shown that similar triazole derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or function.
| Compound | Activity | Organism | Reference |
|---|---|---|---|
| This compound | Antibacterial | E. coli | |
| Other Triazole Derivatives | Antifungal | C. albicans |
Anticancer Activity
The potential anticancer properties of this compound have been explored through various in vitro assays. Compounds with a triazole scaffold have shown promise in inhibiting cancer cell proliferation by inducing apoptosis or cell cycle arrest.
Case Study:
A study evaluating a series of triazole derivatives found that specific analogs exhibited IC50 values in the micromolar range against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was attributed to the inhibition of key enzymes involved in cancer metabolism.
Enzyme Inhibition
Triazole compounds are also noted for their ability to inhibit certain enzymes. For example, they can act as inhibitors of acetylcholinesterase (AChE), which is relevant in the treatment of neurodegenerative diseases like Alzheimer's.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with biological targets through hydrogen bonding and π-stacking interactions facilitated by the electron-rich triazole ring. Molecular docking studies suggest favorable binding conformations with target proteins involved in disease pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
